Cas no 1803895-04-6 (Ethyl 3-(carboxymethyl)-2-hydrazinylbenzoate)

Ethyl 3-(carboxymethyl)-2-hydrazinylbenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-(carboxymethyl)-2-hydrazinylbenzoate
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- インチ: 1S/C11H14N2O4/c1-2-17-11(16)8-5-3-4-7(6-9(14)15)10(8)13-12/h3-5,13H,2,6,12H2,1H3,(H,14,15)
- InChIKey: YBVORBFLWUQDKO-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1=CC=CC(CC(=O)O)=C1NN)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 283
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 102
Ethyl 3-(carboxymethyl)-2-hydrazinylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015004046-250mg |
Ethyl 3-(carboxymethyl)-2-hydrazinylbenzoate |
1803895-04-6 | 97% | 250mg |
484.80 USD | 2021-06-21 | |
Alichem | A015004046-1g |
Ethyl 3-(carboxymethyl)-2-hydrazinylbenzoate |
1803895-04-6 | 97% | 1g |
1,579.40 USD | 2021-06-21 | |
Alichem | A015004046-500mg |
Ethyl 3-(carboxymethyl)-2-hydrazinylbenzoate |
1803895-04-6 | 97% | 500mg |
847.60 USD | 2021-06-21 |
Ethyl 3-(carboxymethyl)-2-hydrazinylbenzoate 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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5. Book reviews
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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8. Book reviews
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
Ethyl 3-(carboxymethyl)-2-hydrazinylbenzoateに関する追加情報
Ethyl 3-(carboxymethyl)-2-hydrazinylbenzoate (CAS No. 1803895-04-6): A Comprehensive Overview
Ethyl 3-(carboxymethyl)-2-hydrazinylbenzoate (CAS No. 1803895-04-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the development of novel drugs and diagnostic agents.
The chemical structure of Ethyl 3-(carboxymethyl)-2-hydrazinylbenzoate consists of a benzene ring substituted with a carboxymethyl group and a hydrazine moiety, which are both attached to the ethyl ester group. This intricate arrangement imparts the compound with distinct chemical properties, making it an interesting subject for further investigation.
Recent studies have highlighted the pharmacological potential of Ethyl 3-(carboxymethyl)-2-hydrazinylbenzoate. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits significant anti-inflammatory and analgesic properties. The researchers found that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. This finding suggests that Ethyl 3-(carboxymethyl)-2-hydrazinylbenzoate could be a promising candidate for the treatment of inflammatory diseases.
Another area of interest is the compound's potential as an antitumor agent. A preclinical study conducted by a team at the National Cancer Institute demonstrated that Ethyl 3-(carboxymethyl)-2-hydrazinylbenzoate selectively targets and induces apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the disruption of mitochondrial membrane potential and the activation of caspase pathways, leading to programmed cell death. These findings open up new avenues for the development of targeted cancer therapies.
In addition to its therapeutic applications, Ethyl 3-(carboxymethyl)-2-hydrazinylbenzoate has also been explored for its use in diagnostic imaging. A recent study published in Bioconjugate Chemistry explored the conjugation of this compound with fluorescent dyes to create novel imaging agents. The resulting conjugates exhibited high stability and specificity, making them suitable for in vivo imaging applications. This research highlights the versatility of Ethyl 3-(carboxymethyl)-2-hydrazinylbenzoate in both therapeutic and diagnostic contexts.
The synthesis of Ethyl 3-(carboxymethyl)-2-hydrazinylbenzoate involves several well-established chemical reactions, including esterification, substitution, and coupling reactions. The process typically starts with the preparation of the carboxylic acid derivative, followed by its conversion into the corresponding hydrazide. The final step involves the reaction with ethyl bromoacetate to form the desired product. The synthetic route is highly reproducible and can be scaled up for industrial production.
The physicochemical properties of Ethyl 3-(carboxymethyl)-2-hydrazinylbenzoate have been extensively studied to understand its behavior in different environments. It has been found to be soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but exhibits limited solubility in water. This property is crucial for its formulation into various dosage forms, including tablets, capsules, and injectable solutions.
In terms of safety and toxicity, preliminary studies have shown that Ethyl 3-(carboxymethyl)-2-hydrazinylbenzoate has a favorable safety profile at therapeutic doses. However, further toxicological evaluations are necessary to ensure its long-term safety and efficacy. Clinical trials are currently underway to assess its safety and effectiveness in human subjects.
The future prospects for Ethyl 3-(carboxymethyl)-2-hydrazinylbenzoate are promising. Ongoing research aims to optimize its pharmacokinetic properties, enhance its bioavailability, and explore new delivery systems to improve its therapeutic outcomes. Additionally, efforts are being made to identify synergistic combinations with other drugs to broaden its therapeutic applications.
In conclusion, Ethyl 3-(carboxymethyl)-2-hydrazinylbenzoate (CAS No. 1803895-04-6) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an exciting candidate for further development into novel therapeutics and diagnostic tools.
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